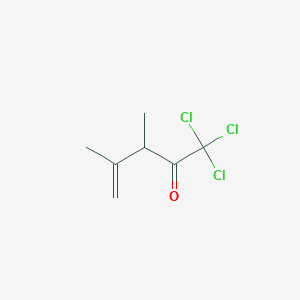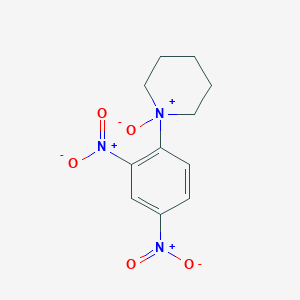
1-(2,4-Dinitrophenyl)-1-oxo-1lambda~5~-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)piperidine 1-oxide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.2386 It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and an oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)piperidine 1-oxide typically involves the reaction of piperidine with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1-(2,4-Dinitrophenyl)piperidine 1-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)piperidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions are common due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Strong nucleophiles like hydroxide ions or amines are typically employed under basic conditions.
Major Products Formed
Oxidation: Products include various oxidized derivatives of the original compound.
Reduction: Major products include 1-(2,4-diaminophenyl)piperidine.
Substitution: Substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)piperidine 1-oxide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine 1-oxide involves its interaction with various molecular targets. The nitro groups act as electron-withdrawing substituents, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in nucleophilic aromatic substitution reactions, where the compound can form intermediates such as Meisenheimer complexes . Additionally, the oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dinitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(2,4-Dinitrophenyl)-2,5-dimethylpiperidine: Contains additional methyl groups on the piperidine ring.
1-(2,4-Dinitrophenyl)-4-nitropiperidine: Has an additional nitro group on the piperidine ring.
Uniqueness
The combination of these groups makes it a versatile compound for various chemical reactions and research applications .
Propriétés
Numéro CAS |
110210-07-6 |
|---|---|
Formule moléculaire |
C11H13N3O5 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C11H13N3O5/c15-12(16)9-4-5-11(10(8-9)13(17)18)14(19)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Clé InChI |
ITHXFLSMUFFIGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC[N+](CC1)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


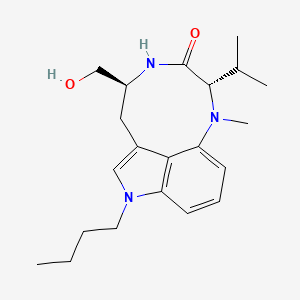
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
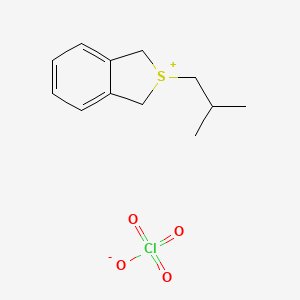
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
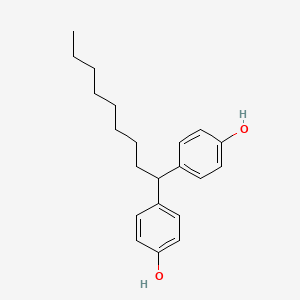
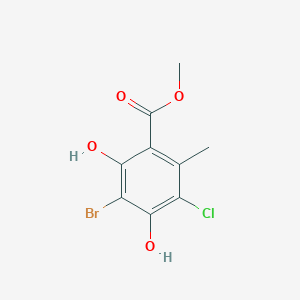
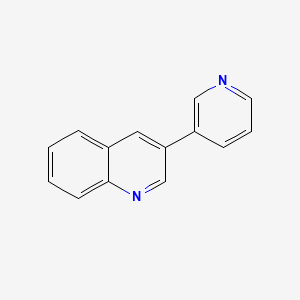
![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)
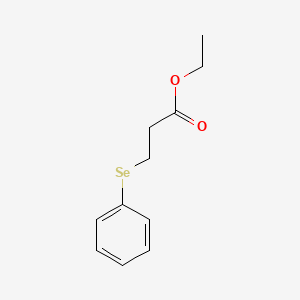
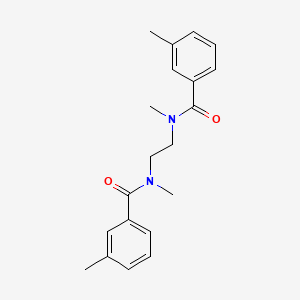
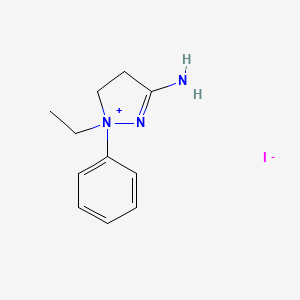
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)
